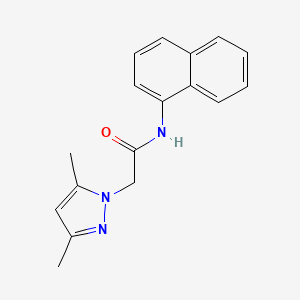
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide, also known as DANA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a derivative of pyrazole and naphthalene, which makes it a unique and promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide is not fully understood, but it is believed to interact with metal ions and other biomolecules in cells, leading to various physiological effects. In particular, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit cell proliferation, and regulate the expression of certain genes. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been shown to have antioxidant properties, which may make it useful for preventing oxidative stress and related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide in lab experiments is its high sensitivity and specificity for detecting metal ions in biological samples. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide. One area of interest is the development of new synthetic methods for producing 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide and related compounds. Additionally, further investigation into the mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide and its potential applications in medicine and biochemistry is warranted. Finally, the development of new methods for detecting and quantifying 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide in biological samples may also be of interest.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide involves the reaction between 3,5-dimethylpyrazole and naphthalene-1-acetic acid, which results in the formation of the final product. This reaction is typically carried out in the presence of a catalyst such as triethylamine, and the yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been extensively studied for its potential applications in various scientific fields. In particular, it has been investigated for its role as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been explored for its potential as a therapeutic agent for treating cancer and other diseases.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-10-13(2)20(19-12)11-17(21)18-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOAAWPNKYELTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![[4-(2-Chlorophenyl)piperazin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7455781.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B7455789.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)

![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)

![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)



![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)
![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)